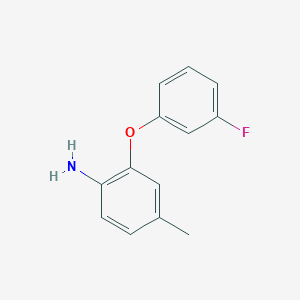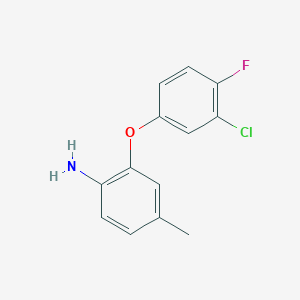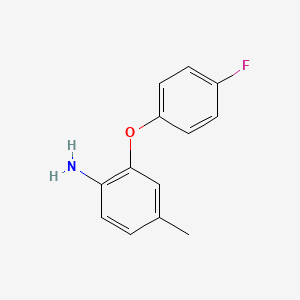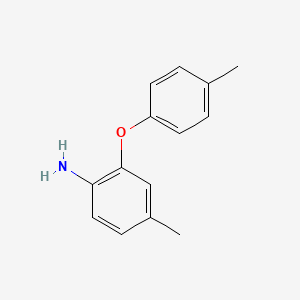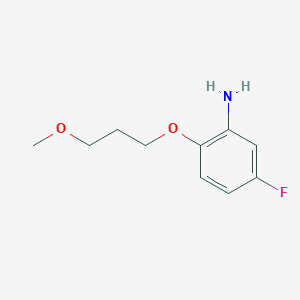
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, also known as 3,4-dichloroaniline, is an aromatic compound that is widely used in the synthesis of organic compounds. It is a colorless, water-soluble liquid with a faint odor. It is a common intermediate in the manufacture of dyes, pharmaceuticals, and other organic compounds. 3,4-dichloroaniline is also used in the synthesis of various polymers, including polyurethanes and polyamides.
Aplicaciones Científicas De Investigación
Synthesis Methods
Synthesis Processes
Various synthesis methods have been developed for derivatives of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline, demonstrating high yields and environmental friendliness (Wen Zi-qiang, 2007); (Zhang Qingwen, 2011).
Use in Insecticide Synthesis
The compound has been used in the synthesis of the insecticide Novaluron, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).
Environmental Applications
Toxicity and Adsorption
Chloro derivatives of aniline, including compounds similar to this compound, have been studied for their toxicity and adsorption properties, important in environmental remediation (P. Słomkiewicz et al., 2017).
Catalytic Oxidation
The compound has applications in catalytic processes, particularly in the removal of toxic compounds from wastewater, showcasing its environmental significance (Shengxiao Zhang et al., 2009).
Material Science and Chemistry
Spectral Analysis and Molecular Structure
The molecular structure and vibrational frequencies of similar chloro-methyl aniline compounds have been studied, which is crucial in understanding the chemical properties of such compounds (M. Kurt et al., 2004).
Application in Schiff Bases Synthesis
These compounds have been used to synthesize Schiff bases with potential antimicrobial properties, indicating their role in medicinal chemistry (Shriram H. Bairagi et al., 2009).
Corrosion Inhibition
Studies have been conducted on thiadiazolines derivatives of similar compounds for their potential as corrosion inhibitors, which is important in industrial applications (P. Udhayakala et al., 2013).
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes in the cell, altering their function .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. These may include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action depends on the specific target and the environmental conditions.
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, including those involved in cell signaling and metabolism .
Result of Action
Based on its chemical structure and potential interactions, it could potentially alter cellular functions and processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4-(2-chloro-5-methylphenoxy)aniline. For instance, certain conditions might enhance or inhibit its interactions with target molecules .
Propiedades
IUPAC Name |
3-chloro-4-(2-chloro-5-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-2-4-10(14)13(6-8)17-12-5-3-9(16)7-11(12)15/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCOEPVEHSEHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


